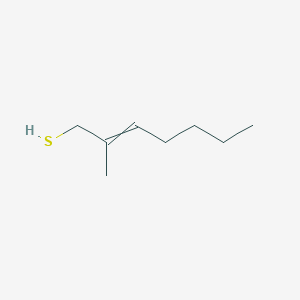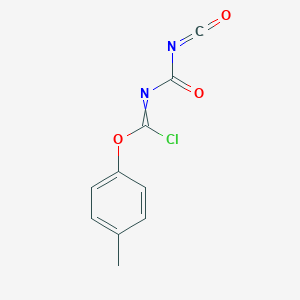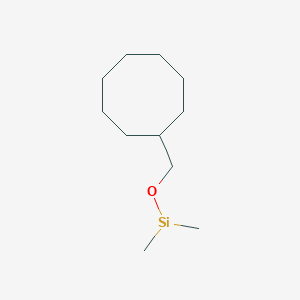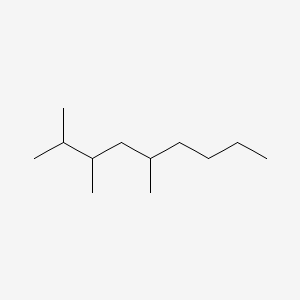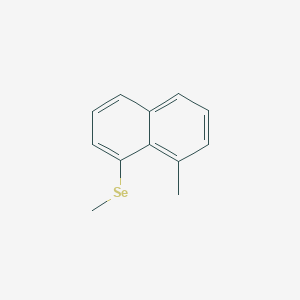
1-Methyl-8-(methylselanyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-8-(methylselanyl)naphthalene is an organic compound that belongs to the class of naphthalenes. Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of a methyl group and a methylselanyl group attached to the naphthalene ring system. The molecular formula for this compound is C12H12Se.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-8-(methylselanyl)naphthalene typically involves the introduction of the methylselanyl group to the naphthalene ring. One common method is the reaction of 1-methylnaphthalene with a methylselanyl reagent under specific conditions. This can be achieved through a Friedel-Crafts alkylation reaction, where the naphthalene ring is alkylated with a methylselanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-8-(methylselanyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or selenoxides.
Reduction: Reduction reactions can convert the methylselanyl group to a methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of methylselanyl sulfoxides or selenoxides.
Reduction: Formation of 1-methylnaphthalene.
Substitution: Various substituted naphthalenes depending on the reagent used.
Scientific Research Applications
1-Methyl-8-(methylselanyl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-8-(methylselanyl)naphthalene involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo redox reactions, influencing cellular oxidative stress and signaling pathways. The methylselanyl group plays a crucial role in these interactions, contributing to the compound’s unique properties.
Comparison with Similar Compounds
1-Methylnaphthalene: Similar structure but lacks the methylselanyl group.
2-Methylnaphthalene: Isomer of 1-methylnaphthalene with the methyl group at a different position.
Naphthalene: The parent compound without any substituents.
Uniqueness: 1-Methyl-8-(methylselanyl)naphthalene is unique due to the presence of the methylselanyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
61960-89-2 |
|---|---|
Molecular Formula |
C12H12Se |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
1-methyl-8-methylselanylnaphthalene |
InChI |
InChI=1S/C12H12Se/c1-9-5-3-6-10-7-4-8-11(13-2)12(9)10/h3-8H,1-2H3 |
InChI Key |
YEVQGZDGDWCFLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Naphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14561025.png)
![Benzene, 1,3-bis[1-(4-ethoxyphenyl)-1-methylethyl]-](/img/structure/B14561032.png)
![1,3,6,7,8-Pentamethyl-1,3,6,9-tetraazaspiro[4.5]decane-2,4,10-trione](/img/structure/B14561037.png)
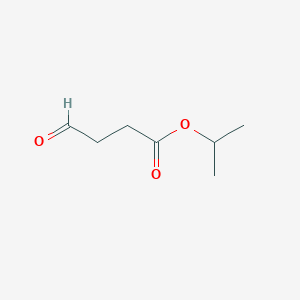
![N-(Pyridin-2-yl)-2-[(pyridin-2-yl)amino]cyclohexane-1-carboxamide](/img/structure/B14561043.png)
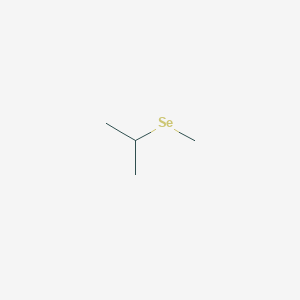
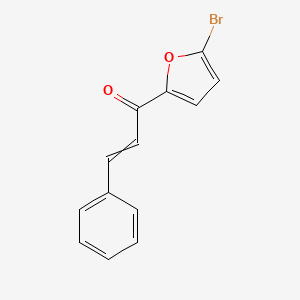
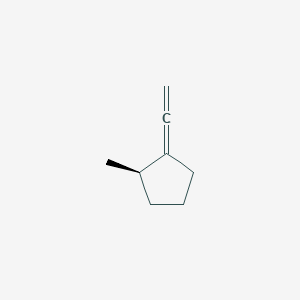
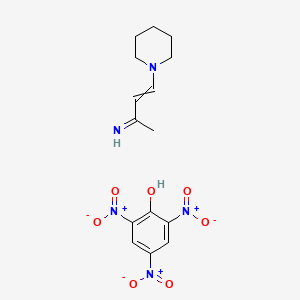
![N~1~-Butyl-N~1~-[(4-chlorophenyl)methyl]ethane-1,2-diamine](/img/structure/B14561065.png)
